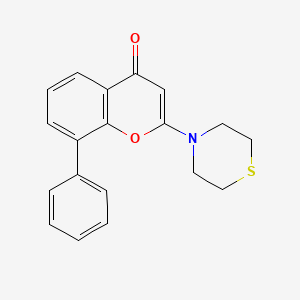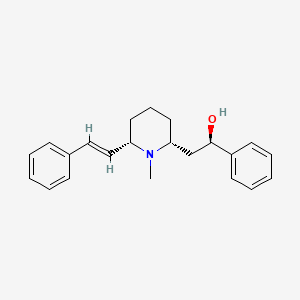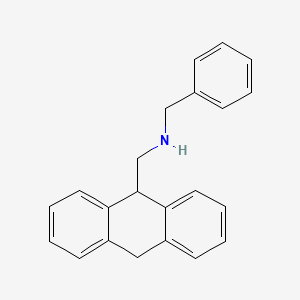
9-(3-n-Pentylureido)non-4-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 9-(3-n-Pentylureido)non-4-ynoic acid typically involves several steps, including the formation of the non-4-ynoic acid backbone and the subsequent attachment of the pentylureido group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these synthetic routes while maintaining stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
9-(3-n-Pentylureido)non-4-ynoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the pentylureido group or the non-4-ynoic acid backbone .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets . In medicine, it is being studied for its potential to treat various diseases, including those related to inflammation and cancer . In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 9-(3-n-Pentylureido)non-4-ynoic acid involves its interaction with specific molecular targets, such as enzymes and receptors . These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
9-(3-n-Pentylureido)non-4-ynoic acid can be compared with other similar compounds, such as 9-(3-n-Pentylureido)non-4(Z)-enoic acid and 4-Pentynoic acid . These compounds share some structural similarities but differ in their specific functional groups and chemical properties . The uniqueness of this compound lies in its specific combination of the pentylureido group and the non-4-ynoic acid backbone, which gives it distinct chemical and biological properties .
Properties
Molecular Formula |
C15H26N2O3 |
|---|---|
Molecular Weight |
282.38 g/mol |
IUPAC Name |
9-(pentylcarbamoylamino)non-4-ynoic acid |
InChI |
InChI=1S/C15H26N2O3/c1-2-3-9-12-16-15(20)17-13-10-7-5-4-6-8-11-14(18)19/h2-3,5,7-13H2,1H3,(H,18,19)(H2,16,17,20) |
InChI Key |
RYPHFFFUDQDRHY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)NCCCCC#CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![9-[2-(1-Phosphonobutan-2-yloxy)ethyl]guanine](/img/structure/B10846042.png)
